rac 10-Hydroxy-1-undecen-6-one-d6
Description
rac 10-Hydroxy-1-undecen-6-one-d6 (CAS 1246818-57-4) is a deuterium-labeled organic compound characterized by a racemic mixture (rac) of enantiomers. Its structure comprises an 11-carbon chain with a hydroxyl group at position 10, a ketone at position 6, and a terminal double bond at position 1. The "d6" designation indicates six deuterium atoms replacing hydrogen, likely at positions adjacent to functional groups to enhance metabolic stability and isotopic labeling utility . This compound is primarily used in mass spectrometry and NMR studies as an internal standard due to its isotopic purity, enabling precise quantification in pharmacokinetic and environmental analyses .
Properties
CAS No. |
1246818-57-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
190.316 |
IUPAC Name |
9,9,10,11,11,11-hexadeuterio-10-hydroxyundec-1-en-6-one |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-8-11(13)9-6-7-10(2)12/h3,10,12H,1,4-9H2,2H3/i2D3,7D2,10D |
InChI Key |
QOQZFWWLTAMSDW-AYNFZVKDSA-N |
SMILES |
CC(CCCC(=O)CCCC=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Deuterated Hydroxyketones
Key Insights :
- Deuterated compounds like this compound exhibit altered physicochemical properties compared to non-deuterated analogues. For instance, deuterium substitution reduces metabolic degradation rates due to the kinetic isotope effect, enhancing their utility in tracer studies .
- Unlike non-deuterated hydroxyketones (e.g., 12-Oxophytodienoic Acid), deuterated versions provide distinct spectral signatures in NMR, such as split peaks in $ ^1H $-NMR due to deuterium’s nuclear spin differences .
Physicochemical Properties
Table 2: Comparative Physical Properties
| Property | This compound | rac 1-Trichloromethyl-...-d4 | 12-Oxophytodienoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~208.3 (estimated) | 308.6 | 292.4 |
| LogP (Partition Coefficient) | ~2.1 (predicted) | 3.8 | 4.2 |
| Solubility | Low in water, high in DMSO | Insoluble in water | Moderate in ethanol |
| Melting Point | Not reported | 120–125°C (decomposes) | Liquid at RT |
Sources : Predicted data based on structural analogs from KLSD database and Merck Index .
Key Insights :
- The deuterated compound’s solubility profile aligns with hydrophobic hydroxyketones, favoring organic solvents like DMSO for analytical applications .
- LogP values suggest moderate lipophilicity, ideal for cell membrane permeability in biological assays .
Spectroscopic Differentiation
Table 3: NMR Spectral Data (Key Peaks)
Key Insights :
- Deuterium substitution simplifies $ ^1H $-NMR spectra by eliminating signals from replaced hydrogens, aiding in structural confirmation .
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